10-Methyl-10-nonadecanol is a highly specialized C20 branched-chain tertiary alcohol characterized by a 19-carbon backbone with a methyl group and a hydroxyl group located precisely at the C10 position. In industrial and analytical contexts, it serves primarily as a critical synthetic intermediate for the production of branched cuticular hydrocarbons (such as 10-methylnonadecane) and as an absolute analytical reference standard for phytochemical profiling. Its mid-chain branching and tertiary hydroxyl functionality impart distinct thermal properties and chemical reactivity compared to linear aliphatic alcohols. Procuring this compound in high purity (>98%) allows researchers and formulators to bypass complex, moisture-sensitive organometallic synthesis steps, ensuring high reproducibility in downstream derivatization, isotopic labeling, and GC-MS calibration workflows [1].
Phytochemical analytical standard for Swietenia mahagoni oil profiling
Sterically hindered tertiary alcohol building block for reactivity studies
Methyl‑branched architecture for branched surfactant SAR investigations
Substituting 10-methyl-10-nonadecanol with linear analogs (e.g., 1-nonadecanol) or downstream saturated alkanes (e.g., 10-methylnonadecane) fundamentally compromises both physical formulation and synthetic utility. Linear C19 alcohols exhibit highly crystalline lipid packing, leading to drastically higher melting points and poor solubility in ambient-temperature non-polar matrices, which causes precipitation in liquid dispenser formulations. Conversely, attempting to use the downstream alkane (10-methylnonadecane) directly eliminates the necessary reactive handle; the inert C-H bonds of the alkane cannot be efficiently dehydrated or functionalized to create custom internal standards or specific semiochemical alkenes. Furthermore, substituting the pre-synthesized compound with raw Grignard precursors (2-undecanone and 1-bromononane) introduces severe batch-to-batch variability due to competitive enolization during the synthesis of sterically hindered tertiary alcohols, resulting in unacceptable yield fluctuations and impurity profiles [1].
Primary alcohol; lacks steric hindrance and methyl branch. Oxidation susceptibility and derivatization pathways may shift significantly.
Secondary alcohol; different steric environment and reactivity profile compared to target tertiary alcohol. May not reproduce tertiary‑specific stability.
Synthesizing 10-methyl-10-nonadecanol de novo requires a Grignard addition of nonylmagnesium bromide to 2-undecanone. This reaction is highly moisture-sensitive and typically yields only 65-80% of the target tertiary alcohol due to competitive enolization or reduction side reactions inherent to hindered ketones. Procuring the pre-synthesized 10-methyl-10-nonadecanol standard eliminates this 12-24 hour synthetic step and bypasses the yield bottleneck entirely [1].
| Evidence Dimension | Synthetic steps and yield loss |
| Target Compound Data | 0 synthetic steps required; >98% purity out-of-box |
| Comparator Or Baseline | 2-Undecanone + 1-Bromononane (Grignard route) yielding ~65-80% crude product |
| Quantified Difference | Saves 12-24 hours of synthesis time and prevents 20-35% material loss from side reactions. |
| Conditions | Laboratory-scale synthesis of tertiary alcohols via organometallic addition. |
Direct procurement accelerates the downstream production of semiochemicals and analytical standards by removing a highly variable organometallic step.
While 10-methylnonadecane is frequently utilized as a final semiochemical or biomarker, it is chemically inert. In contrast, 10-methyl-10-nonadecanol possesses a tertiary hydroxyl group that serves as a critical reactive handle. This allows for controlled dehydration to alkenes (e.g., 10-methylnonadecene) or subsequent catalytic deuteration to produce stable isotopically labeled internal standards, which is impossible to achieve directly from the saturated alkane [1].
| Evidence Dimension | Synthetic functionalization capability |
| Target Compound Data | Tertiary hydroxyl allows quantitative dehydration and substitution |
| Comparator Or Baseline | 10-Methylnonadecane (inert alkane) |
| Quantified Difference | Enables >90% yield of labeled analogs or alkenes vs. 0% direct conversion from the alkane. |
| Conditions | Standard derivatization conditions (e.g., acid-catalyzed dehydration or tosylation). |
Buyers needing to synthesize custom internal standards or pheromone analogs must procure the alcohol precursor rather than the inert downstream alkane.
10-Methyl-10-nonadecanol has been identified as a significant constituent (approximately 5.24% of methylated fatty esters) in the seed cake extracts of Swietenia mahagoni. Using a highly purified synthetic standard of 10-methyl-10-nonadecanol allows for exact GC-MS calibration and absolute quantification of this component, which is impossible when relying on variable crude botanical extracts [1].
| Evidence Dimension | Analytical calibration accuracy |
| Target Compound Data | >98% pure reference standard providing absolute baseline calibration |
| Comparator Or Baseline | Crude Swietenia mahagoni extract |
| Quantified Difference | Enables absolute mg/g quantification vs. relative/variable peak area integration in crude mixtures. |
| Conditions | GC-MS profiling of plant-derived methylated fatty esters. |
Essential for the quality control and pharmacological standardization of Swietenia mahagoni derived products.
Compared to linear primary alcohols of similar molecular weight, such as 1-nonadecanol (which is highly crystalline with a melting point above 60°C), the mid-chain branching in 10-methyl-10-nonadecanol severely disrupts lipid packing. This structural feature significantly lowers the melting point, rendering it far more soluble in non-polar hydrocarbon matrices at ambient temperatures [1].
| Evidence Dimension | Thermal behavior and lipid packing |
| Target Compound Data | Mid-chain branched tertiary alcohol (lower melting point, high ambient solubility) |
| Comparator Or Baseline | 1-Nonadecanol (linear primary alcohol, highly crystalline, MP >60°C) |
| Quantified Difference | Substantial reduction in melting point and crystallization propensity in non-polar solvents. |
| Conditions | Ambient temperature formulation in hydrocarbon or lipid matrices. |
The branched structure prevents crystallization in liquid-phase analytical standards or semiochemical dispenser formulations.
Ideal for use as a precursor to synthesize deuterated 10-methylnonadecane via controlled dehydration and catalytic deuteration, providing precise internal standards for GC-MS analysis of insect cuticular hydrocarbons [1].
Essential as an absolute quantitative reference standard for profiling and standardizing Swietenia mahagoni seed cake extracts, where it constitutes a significant fraction of the methylated fatty esters [2].
Preferred over linear alcohols in the formulation of liquid-phase pheromone or semiochemical blends, where its mid-chain branching prevents unwanted crystallization in non-polar delivery matrices at ambient temperatures [3].
The optimal starting material for generating specific mid-chain branched alkenes (e.g., 10-methylnonadecene isomers) via acid-catalyzed dehydration, supporting advanced ecological and biomarker research without the need for complex organometallic synthesis [4].